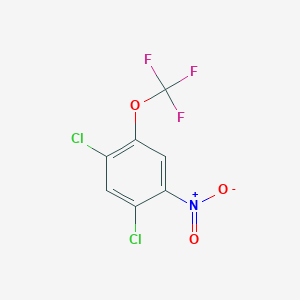
1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2Cl2F3NO3 It is characterized by the presence of two chlorine atoms, a nitro group, and a trifluoromethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene typically involves the nitration of 1,5-dichloro-4-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 1,5-Dichloro-4-(trifluoromethoxy)benzene
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction mixture is maintained at a temperature of around 0-5°C to control the exothermic nature of the nitration reaction.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
化学反応の分析
Types of Reactions
1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro and trifluoromethoxy groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 1,5-Dichloro-2-amino-4-(trifluoromethoxy)benzene
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
科学的研究の応用
1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene is primarily influenced by its functional groups. The nitro group is known to participate in electron transfer reactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and stability. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1,2-Dichloro-4-nitro-5-(trifluoromethoxy)benzene
- 1,4-Dichloro-2-nitrobenzene
- 1-Nitro-4-(trifluoromethoxy)benzene
Uniqueness
1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing groups (nitro and trifluoromethoxy) and halogens (chlorine) makes it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C7H2Cl2F3NO3 |
|---|---|
分子量 |
275.99 g/mol |
IUPAC名 |
1,5-dichloro-2-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-1-4(9)6(16-7(10,11)12)2-5(3)13(14)15/h1-2H |
InChIキー |
XVXCWPHXDKEQEI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


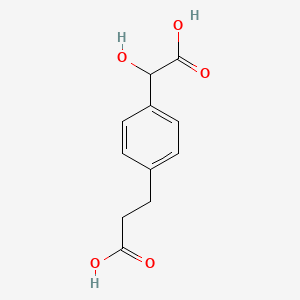
![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
![5-Azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B14792923.png)
![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)
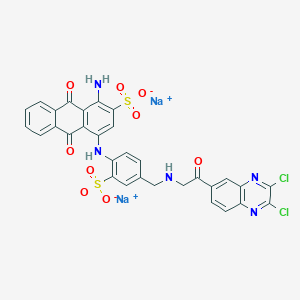
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)
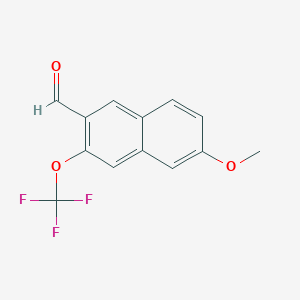
![4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)
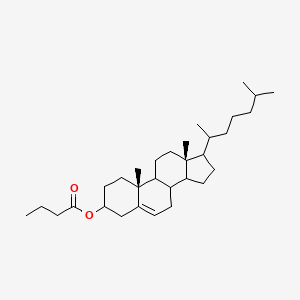
![1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B14792963.png)
![Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)
![2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14792970.png)
![N4,N4-Diphenyl-N4',N4'-di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14792979.png)
